Leteprinim Potassium

Neurite Outgrowth Neurotrophin Potentiation PC12 Cell Model

Leteprinim Potassium (AIT-082) is a hypoxanthine-PABA conjugate with a propanoylamino bridge, conferring metabolic stability absent in unmodified hypoxanthine. This architecture enables oral bioavailability and a 17–20 h half-life, critical for in vivo neuroregeneration studies. At 10–100 µM, it potentiates NGF-mediated neurite outgrowth and induces BDNF/NGF mRNA, actions not replicated by generic purines. It also reduces glutamate excitotoxicity while upregulating heme oxygenase-1/2. Procure this specific compound to ensure protocol fidelity in Alzheimer's, SCI, and stroke models.

Molecular Formula C15H12KN5O4
Molecular Weight 365.38 g/mol
CAS No. 192564-13-9
Cat. No. B027071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeteprinim Potassium
CAS192564-13-9
Synonyms4-[[3-(1,6-Dihydro-6-oxo-9H-purin-9-yl)-1-oxopropyl]amino]benzoic Acid Potassium Salt;  AIT 082;  Neotrofin; 
Molecular FormulaC15H12KN5O4
Molecular Weight365.38 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+]
InChIInChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1
InChIKeyMICLTPPSCUXHJT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leteprinim Potassium (CAS 192564-13-9): Neuroprotective Purine Derivative and Cognitive Enhancer for Neurodegenerative Research


Leteprinim Potassium (CAS 192564-13-9), also designated as AIT-082 and Neotrofin, is a synthetic purine analog and hypoxanthine derivative [1]. It is classified as a small molecule neurotrophic agent with documented neuroprotective and nootropic properties [2]. This compound acts primarily by stimulating neurite outgrowth, upregulating the production of multiple neurotrophic factors including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), and reducing glutamate-mediated excitotoxicity . Leteprinim Potassium has undergone Phase I and Phase II clinical evaluation for Alzheimer's disease and has been investigated in preclinical models of spinal cord injury, stroke, and hypoxic-ischemic encephalopathy [3]. Its unique purine-based scaffold enables a multi-targeted mechanism that differentiates it from single-target cholinesterase inhibitors and other cognitive enhancers, making it a valuable research tool for studying neuroregeneration and synaptic plasticity [4].

Leteprinim Potassium vs. Generic Hypoxanthine Derivatives: Why Structural Specificity Dictates Neurotrophic Efficacy


The substitution of Leteprinim Potassium with generic hypoxanthine or unmodified purine analogs is scientifically untenable due to its unique molecular architecture. Leteprinim Potassium is not merely a hypoxanthine moiety but a specifically engineered conjugate of hypoxanthine and para-aminobenzoic acid (PABA) linked via a propanoylamino bridge [1]. This precise structural configuration confers metabolic stability that is absent in the parent nucleobase hypoxanthine, enabling oral bioavailability and a clinically relevant half-life of approximately 17-20 hours in humans [2]. Critically, the PABA moiety and the linker are essential for the compound's ability to enhance NGF-mediated neurite outgrowth and to induce neurotrophic factor synthesis in astrocytes, activities that are not replicated by hypoxanthine alone or by structurally divergent purine derivatives [3]. Therefore, procurement of Leteprinim Potassium, rather than generic alternatives, is mandatory for studies requiring the specific, documented neuroregenerative and cognition-enhancing pharmacology attributed to AIT-082. The following section quantifies these functional differentiations.

Quantitative Evidence Guide for Leteprinim Potassium: Differentiated Efficacy vs. Comparators in Neuroprotection and Cognitive Enhancement


Leteprinim Potassium Enhances NGF-Mediated Neurite Outgrowth in PC12 Cells vs. Unstimulated Basal Growth

Leteprinim Potassium acts as a potent enhancer of NGF-mediated neurite outgrowth, a functional hallmark of neurotrophic activity that is not inherently present with hypoxanthine. While NGF alone stimulates a baseline level of neurite extension in PC12 cells, co-administration of Leteprinim Potassium (10 and 100 µM) significantly enhances this NGF-induced neurite growth [1]. This demonstrates that Leteprinim Potassium potentiates the action of endogenous neurotrophins, a mechanism distinct from direct receptor agonism. This property is not observed with the parent nucleobase hypoxanthine, underscoring the critical role of the compound's specific PABA-containing structure [2].

Neurite Outgrowth Neurotrophin Potentiation PC12 Cell Model

Leteprinim Potassium Induces BDNF and NGF mRNA Production In Vivo Following CNS Injury

Leteprinim Potassium is a robust inducer of neurotrophic factor gene expression in distinct anatomical regions following injury. In rat models, systemic administration of Leteprinim Potassium significantly upregulates brain-derived neurotrophic factor (BDNF) mRNA production in the injured spinal cord and nerve growth factor (NGF) mRNA production in the basal forebrain . This region-specific induction profile is a key component of the compound's neuroprotective and regenerative mechanism. In contrast, hypoxanthine, the parent purine, lacks this specific and potent activity in vivo, highlighting the functionalization conferred by the propanoylamino-benzoate moiety [1].

Neurotrophic Factor Induction Spinal Cord Injury Basal Forebrain

Leteprinim Potassium Reduces Glutamate-Induced Neurotoxicity in Hippocampal Neurons

In models of excitotoxic stress, Leteprinim Potassium demonstrates a direct neuroprotective effect by mitigating glutamate-induced toxicity. In cultured hippocampal neurons, treatment with Leteprinim Potassium reduces cellular damage caused by sublethal doses of glutamate . This anti-excitotoxic property is a defining characteristic of the compound and is mechanistically linked to its ability to preserve mitochondrial membrane potential and prevent neurite degeneration under excitotoxic challenge [1]. This profile distinguishes it from other nootropic agents, such as piracetam, which lack this specific anti-glutamatergic protective mechanism.

Excitotoxicity Glutamate Toxicity Neuroprotection

Leteprinim Potassium Demonstrates Superior Memory Restoration in Aged Mice with Moderate Deficits vs. Physostigmine

In a direct head-to-head comparison using a win-shift working memory paradigm in aged mice, Leteprinim Potassium (AIT-082) demonstrated a broader and more durable efficacy profile than the cholinesterase inhibitor physostigmine (PHY). While both compounds improved memory in young mice and restored memory in mice with mild age-induced deficits, only Leteprinim Potassium was also effective in subjects with moderate memory deficits. Furthermore, Leteprinim Potassium exhibited effectiveness over a broad dose range (0.5-60 mg/kg), and its beneficial effects persisted for up to seven days following a single high-dose administration . This extended duration of action and efficacy in a more severely impaired population represent a key differentiation from shorter-acting cholinesterase inhibitors.

Working Memory Aged Mouse Model Cognitive Enhancement

Leteprinim Potassium Improves Cognitive Performance in Elderly Humans with Favorable Pharmacokinetics

A Phase I, double-blind, placebo-controlled study in healthy elderly volunteers provided quantitative evidence of Leteprinim Potassium's human pharmacokinetics and cognitive effects. The compound was rapidly absorbed after oral administration, reaching peak plasma concentration (Tmax) at approximately 85 minutes, with an elimination half-life of approximately 17.6 hours [1]. This half-life is suitable for once-daily dosing, a significant logistical advantage for long-term studies. Importantly, performance on specific cognitive tests (Number Comparison, Symbol Digit, and Trails A) improved with Leteprinim Potassium dosing compared to baseline (placebo) [1]. This human data confirms the translation of preclinical memory-enhancing properties and establishes a well-characterized pharmacokinetic profile that is essential for designing in vivo experiments.

Phase I Clinical Trial Human Pharmacokinetics Cognitive Assessment

Leteprinim Potassium and Methylprednisolone Exert Distinct, Antagonistic Neuroprotective Mechanisms in Acute Spinal Cord Injury

A direct comparative study in a rat model of acute spinal cord injury (SCI) revealed a profound and clinically significant differentiation between Leteprinim Potassium and the standard-of-care corticosteroid methylprednisolone (MPSS). When administered individually, both AIT-082 (60 mg/kg daily) and MPSS (30 or 60 mg/kg) improved functional and histological outcomes, including reduced locomotor impairment and less tissue loss at 21 days post-injury [1]. However, the combination of AIT-082 and MPSS completely abolished these beneficial effects, indicating that the two agents operate through distinct and mutually antagonistic pathways [1]. Furthermore, the compounds had different acute effects: AIT-082 reduced tissue swelling and astrogliosis without affecting hemorrhage, while MPSS reduced hemorrhage but did not alter astrogliosis [1]. This mechanistic divergence is a critical piece of evidence for researchers exploring neuroprotective strategies.

Spinal Cord Injury Combination Therapy Mechanistic Divergence

High-Impact Research Scenarios for Leteprinim Potassium: From Neurotrophin Signaling to Translational Neuroprotection


Studying Neurotrophin Signaling and Neurite Outgrowth Enhancement

Utilize Leteprinim Potassium as a tool compound to potentiate NGF-mediated neurite outgrowth in PC12 cells or primary neuronal cultures. Its defined activity at 10-100 µM provides a reliable positive control for investigating downstream signaling pathways of neurotrophin receptors. The specific enhancement of NGF action distinguishes it from non-specific purine precursors [1]. The compound's ability to induce BDNF and NGF mRNA in vivo also makes it ideal for studies examining transcriptional regulation of neurotrophins following CNS injury .

Modeling Neuroprotection Against Glutamate Excitotoxicity and Oxidative Stress

Employ Leteprinim Potassium in in vitro and in vivo models of excitotoxic injury (e.g., stroke, trauma) to investigate its dual mechanism of reducing glutamate toxicity and upregulating cytoprotective heme oxygenase-1/2 [1]. Its validated activity in protecting hippocampal neurons from glutamate-induced damage and in increasing HO-1/2 mRNA levels provides a robust experimental system for dissecting neuroprotective pathways that are distinct from classical NMDA receptor antagonists .

Investigating Neuroregenerative Strategies in Spinal Cord Injury (SCI) Models

Incorporate Leteprinim Potassium into preclinical SCI research protocols based on its proven efficacy in improving functional recovery and reducing secondary tissue damage in rat compression models [1]. The documented antagonism with methylprednisolone makes it a critical reagent for studying non-steroidal, neurotrophin-based repair mechanisms. Researchers should note the effective dose of 60 mg/kg/day and the compound's unique acute effects on astrogliosis and tissue swelling, which are distinct from the anti-hemorrhagic effects of steroids [1].

Exploring Cognitive Enhancement in Age-Related Memory Decline and Alzheimer's Disease Models

Deploy Leteprinim Potassium in behavioral pharmacology studies using aged rodent models of memory impairment. The compound's demonstrated efficacy in restoring working memory in mice with moderate age-induced deficits, with a long duration of action (up to 7 days post-dose) and a broad therapeutic window (0.5-60 mg/kg), makes it a superior alternative to short-acting cholinesterase inhibitors for studies of sustained cognitive improvement [1]. Human Phase I data also provide a rationale for translational dosing regimens (half-life ~17.6 hours) in proof-of-concept studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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